molecular formula C35H32N2O6 B11087307 N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(9H-xanthen-9-yl)acetamide

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(9H-xanthen-9-yl)acetamide

Cat. No.: B11087307
M. Wt: 576.6 g/mol
InChI Key: BAWXCFQBVSTFFB-UHFFFAOYSA-N
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Description

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(9H-xanthen-9-yl)acetamide is a complex organic compound characterized by its unique structure, which includes isoquinoline, dimethoxyphenyl, and xanthenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(9H-xanthen-9-yl)acetamide typically involves multiple steps, starting with the preparation of the isoquinoline and xanthenyl intermediates. These intermediates are then coupled through a series of reactions, including methylation and acylation, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(9H-xanthen-9-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(9H-xanthen-9-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(9H-xanthen-9-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-diethyl-2,4-dioxoquinazoline-6-sulfonamide
  • N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(9H-xanthen-9-yl)acetamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C35H32N2O6

Molecular Weight

576.6 g/mol

IUPAC Name

N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-(9H-xanthen-9-yl)acetamide

InChI

InChI=1S/C35H32N2O6/c1-39-31-16-21-13-14-36-28(25(21)18-33(31)41-3)15-22-17-32(40-2)34(42-4)20-27(22)37-35(38)19-26-23-9-5-7-11-29(23)43-30-12-8-6-10-24(26)30/h5-14,16-18,20,26H,15,19H2,1-4H3,(H,37,38)

InChI Key

BAWXCFQBVSTFFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)CC4C5=CC=CC=C5OC6=CC=CC=C46)OC)OC)OC

Origin of Product

United States

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